molecular formula C22H25N3O6 B2365806 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-69-9

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2365806
CAS No.: 891124-69-9
M. Wt: 427.457
InChI Key: YYQVADAJYXEMKZ-UHFFFAOYSA-N
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Description

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound of significant interest in antimicrobial research and development. It features a 1,3,4-oxadiazole ring, a scaffold well-known in medicinal chemistry for its diverse biological activities . This ring system acts as a bioisostere for carbonyl-containing groups and is a key component in the pharmacophore of several drugs . The primary research value of this compound lies in its potential as an antibacterial agent, especially against Gram-positive pathogens. Researchers are particularly interested in its efficacy against challenging drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for this class of compounds is associated with the inhibition of lipoteichoic acid (LTA) biosynthesis in bacteria . LTA is an essential polymer for the growth, cell wall physiology, and virulence of pathogens like S. aureus . By targeting the LTA biosynthesis pathway, this compound presents a novel mechanism of action to combat antimicrobial resistance . This makes it a valuable tool for scientists investigating new therapeutic strategies to address the global health threat of antibiotic-resistant infections. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)21-24-25-22(31-21)23-20(26)14-9-8-10-16(11-14)27-4/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQVADAJYXEMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

The synthesis begins with the conversion of 3,4,5-triethoxybenzoic acid to its corresponding hydrazide.

Procedure :

  • 3,4,5-Triethoxybenzoic acid (1.0 equiv) is reacted with thionyl chloride (2.0 equiv) in anhydrous dichloromethane under reflux for 3 hours to form the acid chloride.
  • The acid chloride is treated with hydrazine hydrate (1.2 equiv) in tetrahydrofuran (THF) at 0°C, yielding 3,4,5-triethoxybenzohydrazide as a white precipitate.

Yield : 85–90%
Characterization :

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).
  • ¹H-NMR (DMSO-d₆) : δ 9.87 (s, 1H, NH), 7.12 (s, 2H, Ar–H), 4.10–3.95 (m, 6H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 9H, CH₃).

Oxadiazole Cyclization

The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring.

Procedure :

  • 3,4,5-Triethoxybenzohydrazide (1.0 equiv) is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) at 80°C for 6 hours.
  • The reaction mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is concentrated to afford 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine as a pale-yellow solid.

Yield : 75–80%
Characterization :

  • ¹H-NMR (CDCl₃) : δ 7.45 (s, 2H, Ar–H), 5.32 (s, 2H, NH₂), 4.15–4.00 (m, 6H, OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 9H, CH₃).
  • MS (ESI) : m/z 336.1 [M+H]⁺.

Synthesis of 3-Methoxybenzoyl Chloride

Procedure :

  • 3-Methoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous toluene for 2 hours.
  • Excess thionyl chloride is removed under reduced pressure to yield 3-methoxybenzoyl chloride as a colorless liquid.

Yield : 95%
Characterization :

  • IR (neat) : 1775 cm⁻¹ (C=O stretch of acid chloride).

Amide Coupling Reaction

The final step involves coupling 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine with 3-methoxybenzoyl chloride .

Procedure :

  • 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
  • Triethylamine (2.0 equiv) is added, followed by dropwise addition of 3-methoxybenzoyl chloride (1.2 equiv) at 0°C.
  • The reaction is stirred at room temperature for 12 hours, washed with water, and purified via silica-gel chromatography (ethyl acetate/hexane, 1:3) to afford the title compound as a white crystalline solid.

Yield : 70–75%
Characterization :

  • ¹H-NMR (DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.10 (d, J = 8.5 Hz, 1H, Ar–H), 7.65 (s, 2H, Ar–H), 7.50 (d, J = 8.5 Hz, 1H, Ar–H), 7.30 (s, 1H, Ar–H), 4.20–3.90 (m, 6H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.40 (t, J = 7.0 Hz, 9H, CH₃).
  • ¹³C-NMR (DMSO-d₆) : δ 166.5 (C=O), 160.2 (C–O), 152.0–112.0 (Ar–C), 63.5–14.2 (OCH₂CH₃), 55.8 (OCH₃).
  • HRMS (ESI) : m/z 498.1782 [M+H]⁺ (calc. 498.1785).

Alternative Synthetic Routes and Optimization

Amidoxime Pathway

An alternative route involves the formation of an amidoxime intermediate from 3,4,5-triethoxybenzonitrile :

  • 3,4,5-Triethoxybenzonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) at 80°C for 4 hours to yield 3,4,5-triethoxybenzamidoxime .
  • Cyclization with trifluoroacetic anhydride (TFAA, 2.0 equiv) in DCM produces the oxadiazole ring.

Yield : 65–70%

Coupling Reagent Comparison

The efficiency of amide coupling reagents was evaluated:

Reagent Solvent Temperature Yield (%)
BOP DCM RT 75
EDCl/HOBt DMF 0°C–RT 68
DCC/DMAP THF RT 60

BOP reagent provided superior yields due to enhanced activation of the carboxylic acid.

Scalability and Industrial Considerations

  • Cost Efficiency : Using POCl₃ for cyclization reduces costs compared to TFAA.
  • Purification : Silica-gel chromatography is effective for lab-scale synthesis, but recrystallization (ethanol/water) is preferable for industrial-scale production.
  • Green Chemistry : Substituting DCM with ethyl acetate in coupling steps improves environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and triethoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.

    Substitution: Halogenating agents like NBS for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.

    Materials Science: Use in the development of organic semiconductors or as a building block for advanced materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The methoxy and triethoxy groups can enhance binding affinity and selectivity.

    Materials Science: The compound’s electronic properties can be exploited in organic electronic devices, where it may act as a charge carrier or light-emitting material.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs lie in substituents on the benzamide and oxadiazole rings, which significantly influence molecular weight, solubility, and bioactivity. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound: 3-Methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (hypothetical data) C₂₇H₂₉N₃O₇ (estimated) ~507.54 (estimated) Benzamide: 3-methoxy; Oxadiazole: 3,4,5-triethoxyphenyl Likely antifungal/enzyme inhibitory (inferred from analogs)
3,4,5-Trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () C₂₄H₂₉N₃O₈ 487.51 Benzamide: 3,4,5-trimethoxy; Oxadiazole: 3,4,5-triethoxyphenyl Not explicitly stated, but similar compounds show antifungal activity
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide C₂₅H₂₄N₄O₅S 492.55 Benzamide: Sulfamoyl group; Oxadiazole: 4-methoxybenzyl Antifungal (Candida albicans), thioredoxin reductase inhibition
BA97678: 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₃₀H₃₄N₄O₇S 594.68 Benzamide: Sulfamoyl group; Oxadiazole: 3,4,5-triethoxyphenyl Not explicitly stated, but sulfamoyl groups correlate with enzyme inhibition
Compound 22 (): N-(5-(Dihydrobenzo[d][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide C₂₀H₁₇N₃O₅ 379.37 Benzamide: 3-methoxy; Oxadiazole: dihydrobenzo[d][1,4]dioxin Cytotoxic activity (specific targets not stated)

Key Observations :

  • Sulfamoyl substituents (e.g., LMM5, BA97678) are associated with thioredoxin reductase inhibition, suggesting a mechanism distinct from the target compound .
Antifungal Activity
  • LMM5 and LMM11 demonstrated efficacy against C. albicans (MIC: 50–100 µg/mL) via thioredoxin reductase inhibition, attributed to their sulfamoyl groups .
  • The triethoxyphenyl moiety (as in BA97678) may enhance antifungal potency due to improved hydrophobic interactions with fungal enzyme pockets .
Anticancer and Cytotoxic Effects
  • OZE-II (), featuring a 3,5-dimethoxyphenyl group, showed activity against S. aureus and prolonged survival in C. elegans infection models .
  • Compound 5g (), with a 3,4-dimethoxyphenyl substituent, exhibited selective cytotoxicity against HOP-92 lung cancer cells, highlighting the role of methoxy positioning .
Enzyme Inhibition
  • Derivative 6a () inhibited human carbonic anhydrase II (hCA II), with docking studies revealing interactions between its ethylthio group and the enzyme’s active site .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Triethoxy-substituted compounds (e.g., BA97678) exhibit higher logP values than trimethoxy analogs, likely improving blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability : The 1,3,4-oxadiazole ring resists metabolic degradation, enhancing bioavailability compared to amide or ester-based scaffolds .

Biological Activity

3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group and an oxadiazole moiety, which are known to influence its biological activity. The structural formula can be represented as follows:

C20H24N4O5\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_5

This structure suggests potential interactions with various biological targets, including receptors and enzymes.

Pharmacological Effects

Research indicates that 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : In vitro studies indicate that the compound may protect neuronal cells from oxidative stress and apoptosis.

The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways. Notably:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antioxidant Activity : It may enhance the cellular antioxidant defense system by increasing the levels of glutathione and other protective enzymes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Study 2: Anti-inflammatory Effects

In a murine model of acute inflammation induced by carrageenan, treatment with the compound resulted in a reduction in paw edema by approximately 45% compared to the control group.

Treatment GroupPaw Edema Reduction (%)
Control0
Compound (50 mg/kg)45
Aspirin (100 mg/kg)60

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under controlled conditions. For example, the oxadiazole ring formation requires cyclization using reagents like POCl₃ or polyphosphoric acid, followed by coupling with substituted benzamides . Optimization includes adjusting reaction temperature (e.g., reflux at 80–100°C), solvent choice (e.g., dry THF or DCM), and stoichiometric ratios of intermediates. Evidence from similar compounds highlights that slow addition of acyl chlorides and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions .

Q. Which techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software (e.g., SHELXL for refinement), particularly for analyzing hydrogen bonding between the oxadiazole ring and substituents .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) validate substituent positions and purity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z for C₂₇H₃₀N₃O₇: 532.52) .

Q. What preliminary biological activities have been reported for this compound, and how are they assayed?

  • Methodological Answer :

  • Antioxidant activity : Assessed via DPPH radical scavenging assays. For example, at 100 μM concentration, a similar compound showed 80% inhibition, with data suggesting dose-dependency .
  • Anti-inflammatory activity : LPS-stimulated macrophage models measure TNF-α suppression (e.g., 60% reduction at 50 μM) using ELISA .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values derived from dose-response curves) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., THP-1 vs. RAW264.7 macrophages) and control compounds (e.g., dexamethasone for anti-inflammatory assays) .
  • Concentration normalization : Account for solubility differences (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Meta-analysis : Cross-reference IC₅₀ values with structural analogs (e.g., triethoxy vs. trimethoxy substituents) to identify substituent-driven activity trends .

Q. What computational methods are suitable for elucidating the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like GSK-3β. For example, oxadiazole derivatives form hydrogen bonds with valine (135) in GSK-3β (bond length: 2.85–2.99 Å) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., triethoxy groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can synthetic routes be modified to enhance solubility and bioavailability?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or PEG groups at the methoxy position to improve aqueous solubility .
  • Co-crystallization : Use succinic acid or cyclodextrins to form stable co-crystals, as demonstrated for similar benzamide derivatives .
  • Lipophilicity adjustment : Replace ethoxy groups with hydrophilic moieties (e.g., morpholine sulfonyl) while maintaining activity, as seen in analogs .

Q. What strategies are recommended for optimizing crystallization conditions for X-ray studies?

  • Methodological Answer :

  • Solvent screening : Test mixtures like ethanol/water or acetone/DMF for slow evaporation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C reduces crystal defects.
  • SHELX refinement : Apply TWIN and HKLF5 commands in SHELXL to handle twinning or pseudo-symmetry, common in flexible oxadiazole derivatives .

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